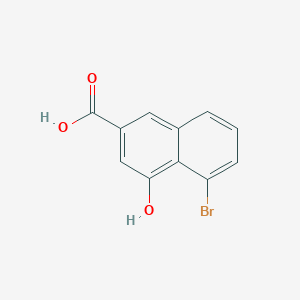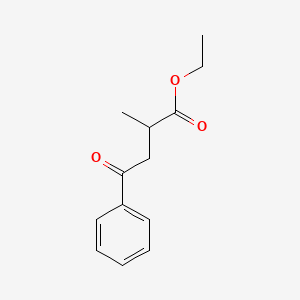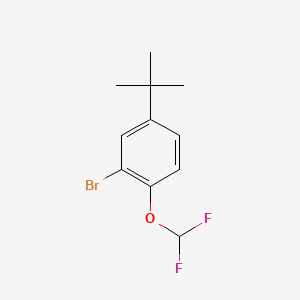
2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a bromine atom, a tert-butyl group, and a difluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene typically involves the bromination of 4-(tert-butyl)-1-(difluoromethoxy)benzene. This can be achieved using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process would also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.
Scientific Research Applications
2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical effects. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(tert-butyl)aniline: Similar in structure but with an aniline group instead of a difluoromethoxy group.
4-(tert-Butyl)-1-(difluoromethoxy)benzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-(tert-butyl)phenol: Contains a hydroxyl group instead of a difluoromethoxy group, leading to different chemical properties.
Uniqueness
2-Bromo-4-(tert-butyl)-1-(difluoromethoxy)benzene is unique due to the presence of both the bromine atom and the difluoromethoxy group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these substituents allows for specific interactions and reactions that are not possible with other related compounds.
Properties
Molecular Formula |
C11H13BrF2O |
|---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-1-(difluoromethoxy)benzene |
InChI |
InChI=1S/C11H13BrF2O/c1-11(2,3)7-4-5-9(8(12)6-7)15-10(13)14/h4-6,10H,1-3H3 |
InChI Key |
UHOFHOHABPMJMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


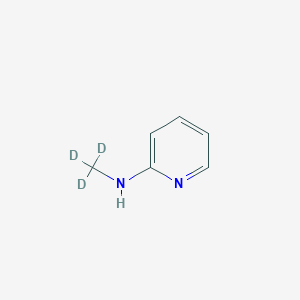
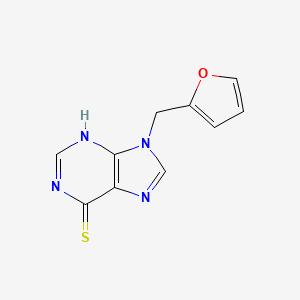
![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
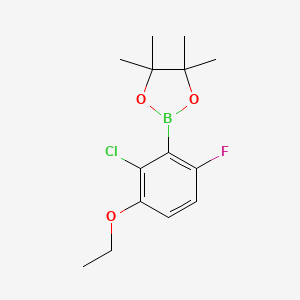
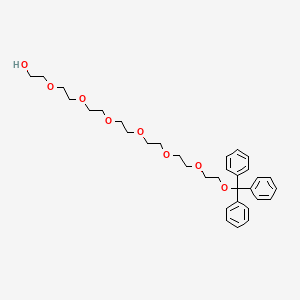
![2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)
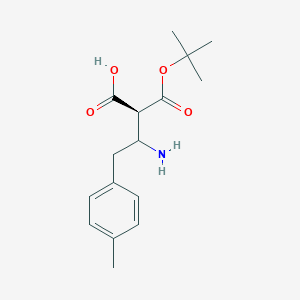
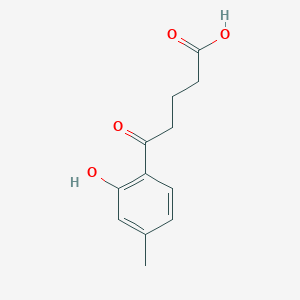


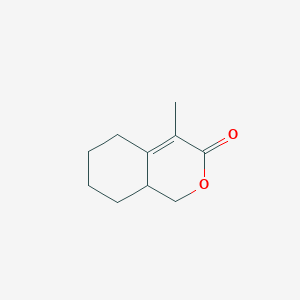
![7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B14019359.png)
